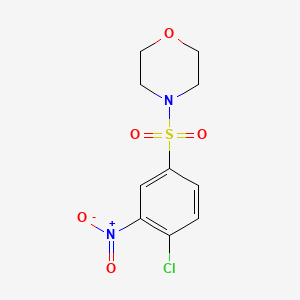

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

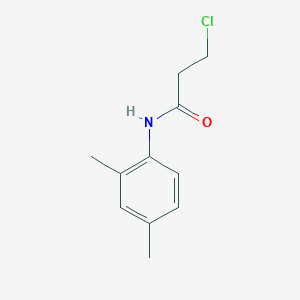

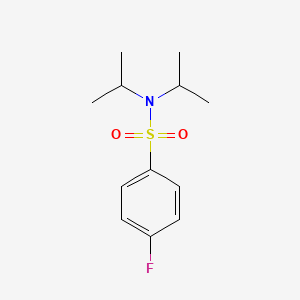

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a chemical compound with the molecular formula ClC6H3(NO2)SO2Cl1. It is also known as 4-Chloro-3-nitrobenzenesulfonyl chloride1. This compound is used in various applications, including the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization1. It can also serve as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity1.

Synthesis Analysis

The synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is not explicitly mentioned in the search results. However, benzenesulfonyl chloride, a related compound, can be prepared by the action of phosphorus pentachloride on benzenesulfonic acid or its salts2.Molecular Structure Analysis

The molecular structure of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonyl chloride group13. The IUPAC Standard InChIKey for this compound is SEWNAJIUKSTYOP-UHFFFAOYSA-N13.

Chemical Reactions Analysis

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine can participate in various chemical reactions. For instance, it can be used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization1. It can also serve as a key starting material in the synthesis of sulfonamide analogs of ferrostatin-1 (fer-1), which possess good ferroptosis inhibition property1.Physical And Chemical Properties Analysis

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a powder with a melting point of 59-60 °C (lit.)1. It has a molecular weight of 256.061 and a density of 1.7±0.1 g/cm35.Wissenschaftliche Forschungsanwendungen

-

Preparation of Functionalized 1H-Indenes

- Field : Organic Chemistry

- Application : This compound is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of N-Arylsulfonyl-3-Acylindole Arylcarbonyl Hydrazone Derivatives

- Field : Medicinal Chemistry

- Application : This compound is used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of Sulfonamide Analogs of Ferrostatin-1

- Field : Medicinal Chemistry

- Application : This compound is used as a key starting material in the synthesis of sulfonamide analogs of ferrostatin-1 (fer-1), which possess good ferroptosis inhibition property .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of 4-Chloro-3-Nitrobenzene Thiol

-

Preparation of Functionalized 1H-Indenes

- Field : Organic Chemistry

- Application : This compound is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of N-Arylsulfonyl-3-Acylindole Arylcarbonyl Hydrazone Derivatives

- Field : Medicinal Chemistry

- Application : This compound is used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

The safety and hazards of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine are not explicitly mentioned in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling this compound.

Zukünftige Richtungen

The future directions of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine are not explicitly mentioned in the search results. However, given its use in the synthesis of various compounds, it is likely to continue to be an important reagent in organic chemistry.

Eigenschaften

IUPAC Name |

4-(4-chloro-3-nitrophenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXQXPHBRFHIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380499 |

Source

|

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

CAS RN |

22179-31-3 |

Source

|

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)